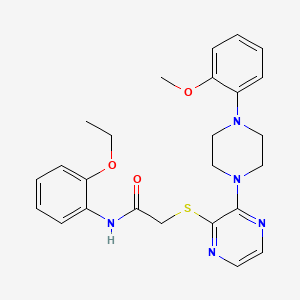

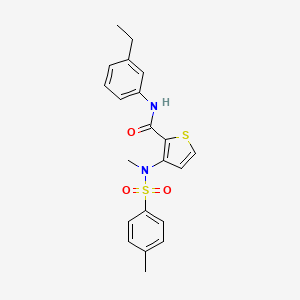

![molecular formula C11H18N2O3 B2897947 tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2225181-87-1](/img/structure/B2897947.png)

tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl 3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the CAS Number: 2225181-87-1 . It has a molecular weight of 226.28 . The IUPAC name for this compound is tert-butyl 3- (amino (nitroso)methyl)bicyclo [1.1.1]pentane-1-carboxylate . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O3/c1-9(2,3)16-8(14)11-4-10(5-11,6-11)7(12)13-15/h7H,4-6,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Unfortunately, I’m unable to generate such diagrams.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique

Physicochemical and Pharmacokinetic Properties

The tert-butyl group is commonly used in medicinal chemistry due to its physicochemical properties. However, its use can sometimes result in undesirable effects like increased lipophilicity and decreased metabolic stability. Research has explored alternative substituents to the tert-butyl group, focusing on modifications to bioactive compounds such as bosentan and vercirnon. These studies document the comparative physicochemical data of different substituents including tert-butyl, which could inform the application and optimization of tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate in drug development (Westphal et al., 2015).

Bicyclo[1.1.1]pentane as Bioisosteres

Bicyclo[1.1.1]pentanes are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane has been reported, highlighting the utility of these compounds in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks. This process shows potential for the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, which could include this compound (Hughes et al., 2019).

Radical Acylation and Functionalization Techniques

The development of radical acylation methods for [1.1.1]propellane with aldehydes provides straightforward access to bicyclo[1.1.1]pentane ketones. This methodology is important for drug discovery, allowing for the late-stage modification of bioactive molecules and versatile transformation of bicyclo[1.1.1]pentane ketones. Such techniques could be applied to the modification and functionalization of this compound, enhancing its utility in medicinal chemistry (Li et al., 2022).

Propriétés

IUPAC Name |

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]bicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-9(2,3)16-8(14)11-4-10(5-11,6-11)7(12)13-15/h15H,4-6H2,1-3H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSGEZRXPDGOCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C12CC(C1)(C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2897874.png)

![N-(3,4-dimethylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2897877.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2897878.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide](/img/structure/B2897880.png)

![N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide](/img/structure/B2897881.png)

![6-chloro-N-cyclopropyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2897882.png)